molecular formula C10H16N2O2 B1354358 Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate CAS No. 247583-69-3

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate

Cat. No. B1354358
M. Wt: 196.25 g/mol
InChI Key: RUCHDNJKZWSJHB-UHFFFAOYSA-N
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Patent
US06444828B1

Procedure details

10.4 g of methylhydrazine were initially charged in 50 ml of ethanol and, with stirring and external cooling, admixed with a solution of 42.9 g of ethyl 2,4-diketoheptanecarboxylate in 50 ml of ethanol, during which the internal temperature was kept at 5 to 10° C. (time for the dropwise addition: 10 minutes). The solution was stirred at 5 to 10° C. for another 30 minutes, the solvent and the water which had been formed were distilled off and the residue was fractionated under reduced pressure. The desired ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate passed over at 125 to 128° C. (13 mm). The yield was 78.3% of theory. By further distillation (166 to 168° C./13 mm), the undesired isomer (=ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate) was obtained in a yield of 7.9% of theory. Thus, the isomer ratio was approximately 10:1 in favor of the desired isomer.
Name
methylhydrazine
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl 2,4-diketoheptanecarboxylate
Quantity
42.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].O=[C:5]([CH2:12][C:13](=O)[CH2:14][CH2:15]C)[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].O>C(O)C>[CH3:1][N:2]1[C:12]([CH2:13][CH2:14][CH3:15])=[CH:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:3]1

Inputs

Step One
Name
methylhydrazine
Quantity
10.4 g
Type
reactant
Smiles
CNN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ethyl 2,4-diketoheptanecarboxylate
Quantity
42.9 g
Type
reactant
Smiles
O=C(CC(=O)OCC)CC(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 5 to 10° C.
ADDITION
Type
ADDITION
Details
for the dropwise addition
CUSTOM
Type
CUSTOM
Details
10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The solution was stirred at 5 to 10° C. for another 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
were distilled off
CUSTOM
Type
CUSTOM
Details
passed over at 125 to 128° C. (13 mm)
DISTILLATION
Type
DISTILLATION
Details
By further distillation (166 to 168° C./13 mm)

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1CCC)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.